molecular formula C21H33N3O4 B6125107 ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate

ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate

Cat. No. B6125107
M. Wt: 391.5 g/mol
InChI Key: BGILSNHYTMGTEW-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as Compound X and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Compound X has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Furthermore, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. Furthermore, it has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of DNA and RNA, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Compound X has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity against various cancer cell lines, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, it has been shown to have antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Compound X. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Furthermore, future research could focus on improving its solubility in water and developing more efficient synthesis methods to increase its availability for research and potential clinical applications.
Conclusion
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to identify potential drug targets.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethoxyphenylamine with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride. This reaction results in the formation of an intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield Compound X. The final product is purified using column chromatography to obtain a pure compound.

properties

IUPAC Name

ethyl 4-[3-(3,4-dimethoxyanilino)piperidin-1-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-4-28-21(25)23-12-9-18(10-13-23)24-11-5-6-17(15-24)22-16-7-8-19(26-2)20(14-16)27-3/h7-8,14,17-18,22H,4-6,9-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGILSNHYTMGTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate

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